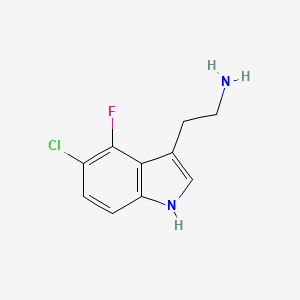

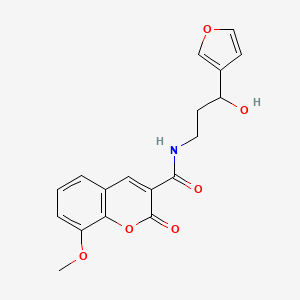

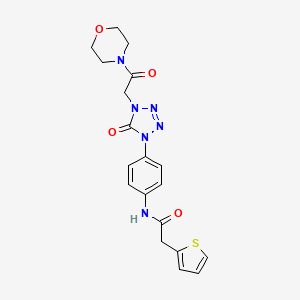

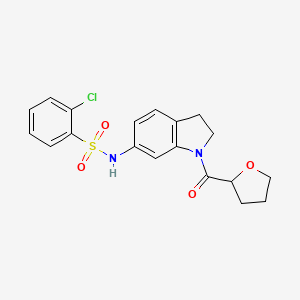

2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4-sulfamoylbenzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4-sulfamoylbenzyl)acetamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is known for its unique properties that make it a promising candidate for the development of new drugs. In

Scientific Research Applications

Antitumor and Antibacterial Applications

- Thymidylate Synthase Inhibitors : A study highlights the synthesis of nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase, which could function as antitumor agents (Gangjee, Qiu, & Kisliuk, 2004).

- Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase : Another study synthesized compounds as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase, presenting strong inhibitory effects against human targets, indicating potential for antitumor treatments (Gangjee, Qiu, Li, & Kisliuk, 2008).

- Antitumor and Antibacterial Agents : A variety of novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines were synthesized as potential inhibitors of thymidylate synthase and as antitumor and/or antibacterial agents (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).

Herbicide Applications

- Acetohydroxyacid Synthase Inhibitors : Research on pyrimidinylthiobenzoates, which are similar in structure, showed their significance as herbicides targeting acetohydroxyacid synthase, a key enzyme in branched-chain amino acid biosynthesis (He, Li, Zhu, Xi, Niu, Wan, Zhang, & Yang, 2007).

Material Science Applications

- Corrosion Inhibition : A study on pyridopyrimidinone derivatives, which share structural similarities, explored their use as corrosion inhibitors for carbon steel in industrial applications, demonstrating the potential of pyrimidinyl compounds in material science (Abdallah, Shalabi, & Bayoumy, 2018).

Pharmacokinetics and Bioavailability

- Pharmacokinetics and Disposition Studies : Research on a thiouracil derivative structurally related to the compound evaluated its pharmacokinetics and disposition in animals and humans, indicating potential for clinical trials and highlighting the importance of such studies for drug development (Dong, Varma, Wolford, Ryder, Di, Feng, Terra, Sagawa, & Kalgutkar, 2016).

properties

IUPAC Name |

2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4S2/c18-27(24,25)13-5-3-12(4-6-13)9-19-16(22)10-21-11-20-14(8-17(21)23)15-2-1-7-26-15/h1-8,11H,9-10H2,(H,19,22)(H2,18,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWWEFSCFWZPQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

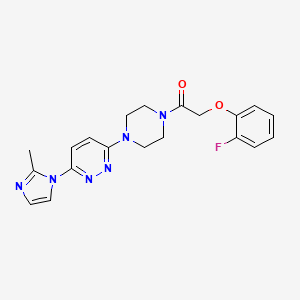

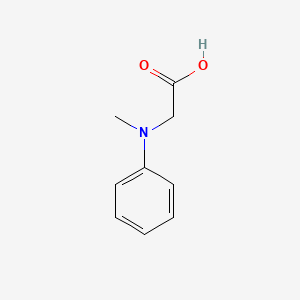

![N-(2-ethylphenyl)-2-[4-[(4-methylbenzyl)amino]-2-oxoquinazolin-1(2H)-yl]acetamide](/img/structure/B2400261.png)

![3-(4-bromophenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2400276.png)